molecular formula C18H13NO B11857386 4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile

4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile

Cat. No.: B11857386
M. Wt: 259.3 g/mol
InChI Key: MENDGUCJODVXAP-LFIBNONCSA-N
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Description

4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile is an organic compound that features a naphthalene ring fused with a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile typically involves the condensation of 2-acetyl-1-tetralone with 4-cyanobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-naphthaldehyde: Similar in structure but with a methoxy group instead of a benzonitrile group.

    2-(2-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetic acid: Features a carboxylic acid group instead of a benzonitrile group.

    [2-[(2,4-Dichlorobenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 2,4-dichlorobenzoate: Contains dichlorobenzoyl groups.

Uniqueness

4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile is unique due to its combination of a naphthalene ring and a benzonitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound is characterized by a naphthalene-derived moiety linked to a benzonitrile group. Its structural formula can be represented as follows:

C16H13NO\text{C}_{16}\text{H}_{13}\text{N}O

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be critical in various metabolic pathways. For instance, it has been associated with the inhibition of firefly luciferase (EC 1.13.12.7), which plays a role in bioluminescence and has implications in biological assays .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties by interfering with cellular signaling pathways. For example, related compounds have demonstrated the ability to downregulate CD44 expression and inhibit ERK phosphorylation in tumor models .
  • Antioxidant Properties : Some studies have indicated that similar naphthalene-based compounds possess antioxidant activities, which may contribute to their protective effects against oxidative stress in cells.

Biological Activity Data Table

Biological Activity Mechanism Reference
Inhibition of Firefly LuciferaseEnzyme inhibition
Antitumor EffectsDownregulation of CD44
Antioxidant ActivityScavenging free radicals

Case Study 1: Antitumor Effects

In a study involving malignant pleural mesothelioma, the combination of 4-methylumbelliferone (a structural analog) and trametinib showed enhanced antitumor effects compared to either agent alone. This suggests that compounds with similar structures may also exhibit synergistic effects in cancer therapy .

Case Study 2: Enzyme Interaction

Research on the interactions of naphthalene derivatives with pyruvate metabolism enzymes revealed potential inhibitory effects. The findings imply that these compounds could modulate metabolic pathways crucial for cellular energy production .

Research Findings

Recent investigations into this compound have highlighted its potential as a lead compound for further development in pharmacology. The synthesis of phthalocyanine derivatives from this compound has opened avenues for exploring its application in photodynamic therapy and as a dye in various biological systems .

Properties

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

4-[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile

InChI

InChI=1S/C18H13NO/c19-12-14-7-5-13(6-8-14)11-16-10-9-15-3-1-2-4-17(15)18(16)20/h1-8,11H,9-10H2/b16-11+

InChI Key

MENDGUCJODVXAP-LFIBNONCSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31

Origin of Product

United States

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